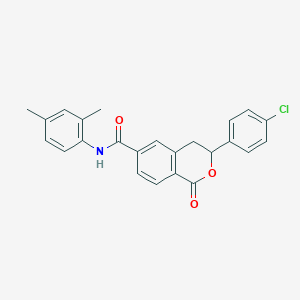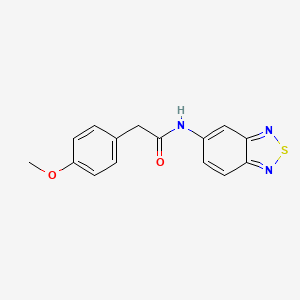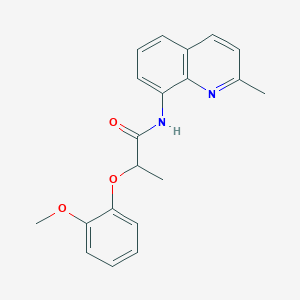
4-(1H-tetrazol-1-yl)phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-bromobenzoate is a compound that features a tetrazole ring and a bromobenzoate moiety. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-bromobenzoate typically involves the formation of the tetrazole ring followed by esterification with 4-bromobenzoic acid. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds readily in water, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient conversion of nitriles to tetrazoles under mild conditions . The esterification step can be carried out using standard esterification techniques with 4-bromobenzoic acid and appropriate catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although it is generally stable under mild conditions.
Cycloaddition Reactions: Tetrazoles are known to undergo cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or other nucleophiles can be used under mild conditions.
Oxidation/Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Cycloaddition: Catalysts such as copper(I) salts are often used to facilitate these reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while cycloaddition can produce complex heterocyclic structures .
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: The stability and electronic properties of tetrazoles make them suitable for use in advanced materials, such as polymers and explosives.
Biological Studies: Tetrazoles are used in biochemical assays and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 4-bromobenzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole moiety can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: Similar in structure but with a triazole ring instead of a tetrazole.
4-(1H-1,2,3-Triazol-1-yl)phenyl Benzoate: Another similar compound with a triazole ring.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 4-bromobenzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to participate in diverse chemical reactions and its stability under various conditions make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C14H9BrN4O2 |
|---|---|
Molecular Weight |
345.15 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C14H9BrN4O2/c15-11-3-1-10(2-4-11)14(20)21-13-7-5-12(6-8-13)19-9-16-17-18-19/h1-9H |
InChI Key |
VRVDCAFJKBKLQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5,7-bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14981788.png)
![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981810.png)


![4-fluoro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14981825.png)
![N-[3-(dimethylamino)propyl]-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide](/img/structure/B14981827.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-bromophenoxy)acetamide](/img/structure/B14981832.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B14981839.png)
![(4-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(2-methylphenyl)methanone](/img/structure/B14981844.png)

![7-(2-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981856.png)
![4-Butoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14981868.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B14981869.png)
